What are the physical and chemical properties of 6-Bromoquinazolin-2-amine?
What are the physical and chemical properties of 6-Bromoquinazolin-2-amine?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 6-Bromoquinazolin-2-amine. It includes detailed information on its identity, calculated physicochemical properties, a documented synthesis protocol, and the context of its potential biological activity based on the broader class of 2-amino-quinazoline derivatives. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug discovery.
Compound Identification and Chemical Structure
6-Bromoquinazolin-2-amine is a heterocyclic aromatic compound featuring a quinazoline core. The quinazoline structure, which consists of a benzene ring fused to a pyrimidine ring, is a recognized privileged scaffold in medicinal chemistry. The presence of a bromine atom at the 6-position offers a versatile handle for further chemical modification, such as palladium-catalyzed cross-coupling reactions, while the 2-amino group is crucial for forming key interactions with biological targets.
Table 1: Compound Identifiers
| Identifier | Value | Source |
| CAS Number | 190273-89-3 | [1][2][3][4][5] |
| Molecular Formula | C₈H₆BrN₃ | [1][2][6] |
| Molecular Weight | 224.06 g/mol | [1][2][4] |
| IUPAC Name | 6-bromoquinazolin-2-amine | N/A |
| Synonyms | 2-Amino-6-bromoquinazoline, 6-Bromo-2-quinazolinamine | [2][4][5] |
| SMILES | NC1=NC=C2C=C(Br)C=CC2=N1 | [1][3] |
| InChI | InChI=1S/C8H6BrN3/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H,(H2,10,11,12) | [6] |
| InChIKey | IJXKEDDKGGBSBX-UHFFFAOYSA-N | [6] |
Physical and Chemical Properties
The experimental physical data for 6-Bromoquinazolin-2-amine is not widely available in the cited literature. The following tables summarize key computed physicochemical properties, which are valuable for predicting its behavior in various experimental settings.
Table 2: Computed Physical Properties
| Property | Value | Notes | Source |
| Monoisotopic Mass | 222.9745 Da | Predicted | [6] |
| Appearance | Solid (Typical for similar compounds) | Assumed | N/A |
| Storage Conditions | 4°C, protect from light | Recommended | [1] |
Table 3: Computed Chemical and Pharmacokinetic Properties
| Property | Value | Notes | Source |
| XlogP | 1.9 | Predicted | [6] |
| Hydrogen Bond Donor Count | 1 | From the 2-amino group | N/A |
| Hydrogen Bond Acceptor Count | 3 | From the quinazoline nitrogens | N/A |
| Rotatable Bond Count | 0 | Rigid scaffold | [7] |
| Topological Polar Surface Area (TPSA) | 51.8 Ų | For the 8-bromo isomer | [7] |
Table 4: Predicted Mass Spectrometry Data (Collision Cross Section)
| Adduct | m/z | Predicted CCS (Ų) | Source |
| [M+H]⁺ | 223.98178 | 136.2 | [6] |
| [M+Na]⁺ | 245.96372 | 149.4 | [6] |
| [M-H]⁻ | 221.96722 | 140.9 | [6] |
| [M+NH₄]⁺ | 241.00832 | 156.4 | [6] |
Synthesis and Experimental Protocols
The synthesis of 6-Bromoquinazolin-2-amine can be achieved through the condensation of an appropriate benzaldehyde with guanidine. This method provides a direct route to the 2-amino-quinazoline core.
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Reactants:
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5-Bromo-2-fluorobenzaldehyde (10 g, 49.2 mmol)
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Guanidine carbonate (13.3 g, 74 mmol)
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N,N-dimethylacetamide (DMA) (50 mL)
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Water (120 mL)
-
-
Procedure:
-
Dissolve 5-Bromo-2-fluorobenzaldehyde and guanidine carbonate in N,N-dimethylacetamide (50 mL) in a suitable reaction vessel.
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Heat the reaction mixture to reflux temperature with continuous stirring for 5 hours. The progress of the reaction should be monitored by an appropriate method (e.g., TLC).
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Upon completion, allow the reaction mixture to cool to room temperature.
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Add water (120 mL) to the cooled mixture and continue stirring for an additional 2 hours at room temperature to precipitate the product.
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Collect the resulting solid product by filtration.
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Dry the collected solid under vacuum to yield the final product, 6-bromo-2-quinazolinamine.
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-
Reported Yield: 60% (5.0 g)[2]
Biological Activity and Signaling Pathways
While specific biological data for 6-Bromoquinazolin-2-amine is not detailed in the provided search results, the 2-amino-quinazoline scaffold is of significant interest in drug development, particularly as a kinase inhibitor. Derivatives of this core structure have been shown to target several important signaling pathways implicated in cancer and other diseases.
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ERK/MAPK Pathway: The Extracellular Signal-Regulated Kinase (ERK) / Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[8] Aberrant activation of this pathway is a hallmark of many cancers.[8] 2-Amino-quinazoline derivatives have been successfully designed as potent and orally bioavailable inhibitors of ERK1/2, the final kinases in this cascade.[8] These inhibitors act by suppressing the phosphorylation of downstream substrates like RSK, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[8]
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PI3K/Akt/mTOR Pathway: This pathway is central to regulating cell growth, metabolism, and survival. The PI3K family of enzymes are frequent targets in oncology. Quinazoline derivatives have been developed as potent inhibitors of PI3K isoforms, demonstrating the versatility of this scaffold.[9]
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Adenosine A₂A Receptor (A₂AR) Antagonism: The A₂A receptor has emerged as a novel immune checkpoint target in cancer immunotherapy.[10] A compound structurally related to our topic, 6-bromo-4-(furan-2-yl)quinazolin-2-amine, was identified as a potent A₂AR antagonist, highlighting another therapeutic avenue for this chemical class.[10]
The 2-amino-quinazoline scaffold's ability to interact with the hinge region of kinase ATP-binding sites makes it a valuable starting point for the design of targeted inhibitors.
Conclusion
6-Bromoquinazolin-2-amine is a valuable chemical entity with a scaffold that is central to many biologically active compounds. Its synthesis is straightforward, and the presence of the bromine atom provides a clear path for library generation and structure-activity relationship (SAR) studies. Based on the activities of related 2-amino-quinazolines, this compound and its derivatives are promising candidates for exploration as inhibitors of key cellular signaling pathways, such as the ERK/MAPK cascade, and as modulators of targets like the A₂A adenosine receptor. This guide provides the foundational chemical and synthetic information necessary for researchers to incorporate 6-Bromoquinazolin-2-amine into their drug discovery and development programs.
References
- 1. chemscene.com [chemscene.com]
- 2. 6-BROMO-2-QUINAZOLINAMINE | 190273-89-3 [chemicalbook.com]
- 3. 190273-89-3|6-Bromoquinazolin-2-amine|BLD Pharm [bldpharm.com]
- 4. synchem.de [synchem.de]
- 5. parchem.com [parchem.com]
- 6. PubChemLite - 6-bromoquinazolin-2-amine (C8H6BrN3) [pubchemlite.lcsb.uni.lu]
- 7. chemscene.com [chemscene.com]
- 8. Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
